The synthesis of 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline involves several steps that may utilize various techniques such as nucleophilic substitution and halogenation. A notable method for synthesizing this compound includes the following steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and selectivity during these reactions.
The molecular structure of 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline can be analyzed using various spectroscopic techniques:
The structure features a quinazoline ring system with:
This arrangement contributes to its electronic properties and potential reactivity .
7-Bromo-2,4-dichloro-6,8-difluoroquinazoline participates in various chemical reactions typical of halogenated quinazolines:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with specific activities .
The mechanism of action for 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline is primarily linked to its interactions with biological targets such as enzymes or receptors involved in cancer pathways.
Quantitative structure–activity relationship (QSAR) models may be employed to predict the efficacy based on structural modifications.
The physical and chemical properties of 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline are critical for understanding its behavior in various environments:
The applications of 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline span across medicinal chemistry:
The synthesis of 7-bromo-2,4-dichloro-6,8-difluoroquinazoline (CAS# 2248318-27-4) primarily relies on cyclocondensation strategies starting from appropriately substituted anthranilic acid derivatives. As evidenced by commercial synthesis routes, the core quinazoline structure is constructed by reacting 5-bromo-2,4-difluoroanthranilic acid with formamides or urea under high-temperature conditions (180–220°C). This process yields the corresponding quinazolinedione intermediate, which serves as the precursor for halogenation [1] [6].
A critical modification involves the use of ortho-substituted anthranilic acids with electron-withdrawing groups (Br, F) at specific positions. These substituents direct ring closure regioselectivity while mitigating undesired side reactions. For example, the 5-bromo-2,4-difluoro substitution pattern ensures the correct positioning for subsequent bromination and chlorination at C7 and C2/C4, respectively. After cyclization, the quinazolinedione undergoes exhaustive chlorination using phosphorus oxychloride (POCl₃) with catalytic 2,6-lutidine to afford the 2,4-dichloroquinazoline scaffold essential for further functionalization [3] [6].
Table 1: Cyclocondensation Routes for 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline
Anthranilic Acid Derivative | Cyclizing Agent | Conditions | Key Intermediate |
---|---|---|---|
5-Bromo-2,4-difluoroanthranilic acid | Urea | 200°C, melt | 6,8-Difluoro-7-bromoquinazoline-2,4(1H,3H)-dione |
5-Bromo-2,4-difluoroanthranilic acid | Formamide | Reflux, 180°C | 7-Bromo-6,8-difluoroquinazolin-4(3H)-one |
2-Amino-4,6-difluoro-5-bromobenzoic acid | Urea/POCl₃ | Sequential | 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline |
The introduction of halogens at specific positions on the quinazoline ring follows a carefully orchestrated sequence. Fluorine atoms are typically incorporated before ring closure due to the challenges of nucleophilic aromatic substitution (SNAr) on the electron-deficient quinazoline core. The 6,8-difluoro substitution in the anthranilic acid precursor (e.g., 5-bromo-2,4-difluoroanthranilic acid) ensures precise positioning, as direct fluorination of the preformed quinazoline would suffer from poor regiocontrol and require harsh fluorinating agents (e.g., SF₄ or DAST) [1] [3].
In contrast, chlorine and bromine are installed sequentially after cyclization. The quinazolinedione undergoes exhaustive chlorination with POCl₃/lutidine at C2 and C4, leveraging the high reactivity of carbonyl groups at these positions. Bromination at C7 is achieved either:
Table 2: Halogenation Efficiency in Quinazoline Synthesis
Halogenation Type | Position Targeted | Reagents/Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
Direct Fluorination (Pre-cyclization) | C6, C8 | Electrophilic F⁺ sources (e.g., Selectfluor®) | High (via precursor control) | 60-85% |
Chlorination (Post-cyclization) | C2, C4 | POCl₃, 2,6-lutidine, reflux | Excellent | 70-95% |
Bromination (Pre-cyclization) | C7 | Br₂/Fe or NBS on anthranilic acid | High | 75-90% |
Late-Stage Bromination | C7 | Br₂/AlBr₃ on dichlorodifluoroquinazoline | Moderate (risk of polybromination) | 50-70% |
Achieving regioselectivity in polyhalogenated quinazolines like 7-bromo-2,4-dichloro-6,8-difluoroquinazoline presents significant synthetic hurdles due to:
Variable Reactivity of Halogens: The chlorine at C2 is highly electrophilic due to adjacent N1 and N3, making it susceptible to nucleophilic displacement (e.g., by amines or alkoxides). In contrast, the C4 chlorine is less reactive but still more labile than aryl chlorides. Bromine at C7 participates sluggishly in metal-catalyzed cross-coupling due to steric hindrance from ortho-fluorines, while the fluorines at C6 and C8 are inert to most conditions except harsh nucleophiles [5] [6].
Ortho-Directing Effects: The electron-withdrawing nature of fluorine atoms deactivates the ring toward electrophilic substitution. However, transition metal-catalyzed C-H activation at C5 or C7 (if bromine is absent) can occur under Pd or Rh catalysis, but selectivity is compromised by competing reactions at other positions. For example, C5 is activated by the adjacent N1, while C7 is influenced by ortho-fluorine atoms [2] [5].
Steric and Electronic Conflicts: Simultaneous presence of bromine (large atom) and fluorines (strong -I effect) creates electronic deactivation and steric crowding. This impedes metalation at C5 for further functionalization and complicates Suzuki couplings at C4, where di-arylation products may form if competing with C7 bromine substitution [5]. Base-controlled strategies (e.g., using LiTMP vs. LiMg amides) can direct metalation to C2, C3, or C8 but require cryogenic temperatures (-70°C) and precise stoichiometry [4].
Protection-Deprotection Dilemmas: Introducing aminoalkyl chains at C2 (common in drug discovery) necessitates protecting groups due to competing reactions at C4. Strategies like 4-methoxybenzyl (PMB) protection followed by TFA deprotection add steps and reduce overall yield [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4